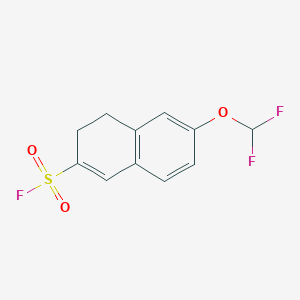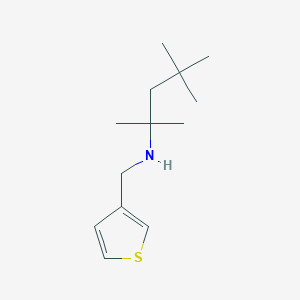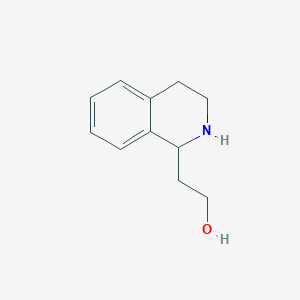
octahydro-1H-indole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-indole-1-carboximidamide is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and drugs This compound, in particular, is known for its unique structure, which includes a fully saturated indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indole-1-carboximidamide typically involves the reduction of indole derivatives. One common method is the catalytic hydrogenation of indole-1-carboximidamide under high pressure and temperature conditions. This process requires a suitable catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out in a solvent like ethanol or methanol to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The carboximidamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Octahydro-1H-indole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of octahydro-1H-indole-1-carboximidamide involves its interaction with various molecular targets. The carboximidamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group instead of a carboximidamide group.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
Octahydro-1H-indole-1-carboximidamide is unique due to its fully saturated indole ring and the presence of the carboximidamide group. This combination of features gives it distinct chemical reactivity and potential applications that differ from other indole derivatives. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide |
InChI |
InChI=1S/C9H17N3/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h7-8H,1-6H2,(H3,10,11) |
InChI Key |
FZTAWHSKHRDTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13240909.png)


![(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13240926.png)






![N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine](/img/structure/B13240979.png)



